1,4-dihydro-6-nitro-2-phenylQuinazoline
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Overview
Description
1,4-Dihydro-6-nitro-2-phenylQuinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-6-nitro-2-phenylQuinazoline typically involves multiple steps. One common method includes the following steps:
Cyclization: The product undergoes cyclization using 25% ammonia water under ultrasound at 80°C for 3 hours.
Final Reduction: The final step involves another reduction using iron powder and concentrated hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of co-solvents and ultrasound-assisted reactions helps in achieving higher yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-6-nitro-2-phenylQuinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and concentrated hydrochloric acid are frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
1,4-Dihydro-6-nitro-2-phenylQuinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-dihydro-6-nitro-2-phenylQuinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazoline and 4-quinazolinone share structural similarities.
Other Nitrogen Heterocycles: Compounds such as pyrimidines and quinolines also exhibit similar biological activities.
Uniqueness
1,4-Dihydro-6-nitro-2-phenylQuinazoline stands out due to its specific substitution pattern, which imparts unique biological properties.
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-nitro-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
AJAGSBHFSKVTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])NC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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